

# "3-(Piperidin-1-ylsulfonyl)aniline" physical and chemical properties

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## Compound of Interest

Compound Name: 3-(Piperidin-1-ylsulfonyl)aniline

Cat. No.: B1306169

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## An In-Depth Technical Guide to 3-(Piperidin-1-ylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **3-(Piperidin-1-ylsulfonyl)aniline** (CAS No. 22184-99-2). This document consolidates available data on its molecular characteristics, spectral properties, and solubility. Furthermore, it details common synthetic protocols and explores its significant biological activity as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide biosynthesis. The mechanism of action and its implications for cancer research are discussed, supported by diagrams illustrating the synthetic workflow and the relevant biological pathway.

### Core Compound Properties

**3-(Piperidin-1-ylsulfonyl)aniline** is an organic compound featuring a piperidine ring and a sulfonyl group attached to an aniline moiety.<sup>[1]</sup> It belongs to the sulfonamide class of molecules, which are recognized for their diverse roles in medicinal chemistry.<sup>[1]</sup>

### Physical and Chemical Data

The key physical and chemical properties of **3-(Piperidin-1-ylsulfonyl)aniline** are summarized below. This data is crucial for its handling, formulation, and application in experimental settings.

Property	Value	Reference(s)
CAS Number	22184-99-2	[1][2]
Molecular Formula	C <sub>11</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub> S	[1][2]
Molecular Weight	240.32 g/mol	[1][3]
Appearance	White powder	[2]
Melting Point	117 °C	[2][3]
Boiling Point (Predicted)	432.6 ± 47.0 °C	[3]
Density (Predicted)	1.284 ± 0.06 g/cm <sup>3</sup>	[3]
pKa (Predicted)	3.37 ± 0.10	[3]
LogP (Calculated)	1.4434	[1]

## Solubility Profile

The structure of **3-(Piperidin-1-ylsulfonyl)aniline** imparts an amphiphilic character, with both hydrophilic (sulfonamide, aniline) and lipophilic (piperidine, benzene ring) regions.[1] This results in moderate to high polarity and influences its solubility.[1] While specific quantitative data is limited, its calculated LogP value of 1.4434 suggests moderate lipophilicity and thus some solubility in non-polar organic solvents.[1] The polar functional groups facilitate favorable interactions with polar solvents.[1]

## Chemical Reactivity and Stability

- **Thermal Stability:** The compound is thermally stable up to its melting point of 116-117°C.[1] Decomposition is reported to begin at temperatures exceeding 200°C, often initiated by the cleavage of the S-N sulfonamide bond.[1]
- **Reactivity:** As a sulfonamide derivative, it can undergo several chemical reactions:

- Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide.[1]
- Reduction: The sulfonyl group can be reduced to yield thiols with strong reducing agents such as lithium aluminum hydride.[1]
- Substitution: The aniline and piperidine moieties can participate in nucleophilic substitution reactions.[1]

## Synthesis and Experimental Protocols

The synthesis of **3-(Piperidin-1-ylsulfonyl)aniline** is most commonly achieved through the reaction of a sulfonyl chloride derivative with piperidine.

### General Synthesis Protocol

This protocol describes a standard laboratory procedure for the synthesis of sulfonamides.

Reaction: 3-Aminobenzenesulfonyl chloride reacts with piperidine in the presence of a base to yield **3-(Piperidin-1-ylsulfonyl)aniline**.

Materials:

- 3-Aminobenzenesulfonyl chloride
- Piperidine
- Base (e.g., triethylamine, pyridine)[1]
- Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), dimethylformamide (DMF))[1]

Procedure:

- Dissolve 3-aminobenzenesulfonyl chloride in an appropriate solvent (e.g., DCM) in a reaction vessel.
- Add the base (e.g., triethylamine, typically 1.1 to 1.5 equivalents) to the solution to act as an acid scavenger.

- Slowly add piperidine (typically 1.0 to 1.2 equivalents) to the reaction mixture, often while cooling in an ice bath to manage the exothermic reaction.
- Allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is typically washed with water and brine to remove the salt byproduct and excess reagents.
- The organic layer is dried over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$ ), filtered, and the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

## Green Chemistry Approaches

Alternative, environmentally sustainable methods have been developed, such as solvent-free microwave-assisted synthesis, which can provide excellent yields at room temperature without the need for a catalyst.<sup>[1]</sup>

## Biological Activity and Mechanism of Action

**3-(Piperidin-1-ylsulfonyl)aniline** is a noteworthy inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in cellular metabolism.<sup>[1]</sup>

### Target: Dihydrofolate Reductase (DHFR)

DHFR is a key enzyme in the folate pathway that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).<sup>[4][5]</sup> THF and its derivatives are essential cofactors for one-carbon transfer reactions required for the de novo synthesis of purines and thymidylate (dTMP), which are fundamental building blocks of DNA and RNA.<sup>[4][6]</sup>

## Mechanism of Inhibition and Therapeutic Potential

By inhibiting DHFR, **3-(Piperidin-1-ylsulfonyl)aniline** blocks the regeneration of THF from DHF.<sup>[1]</sup> This leads to a depletion of the intracellular pool of THF cofactors, which in turn disrupts the synthesis of DNA precursors.<sup>[7]</sup> The consequence is an arrest of the cell cycle

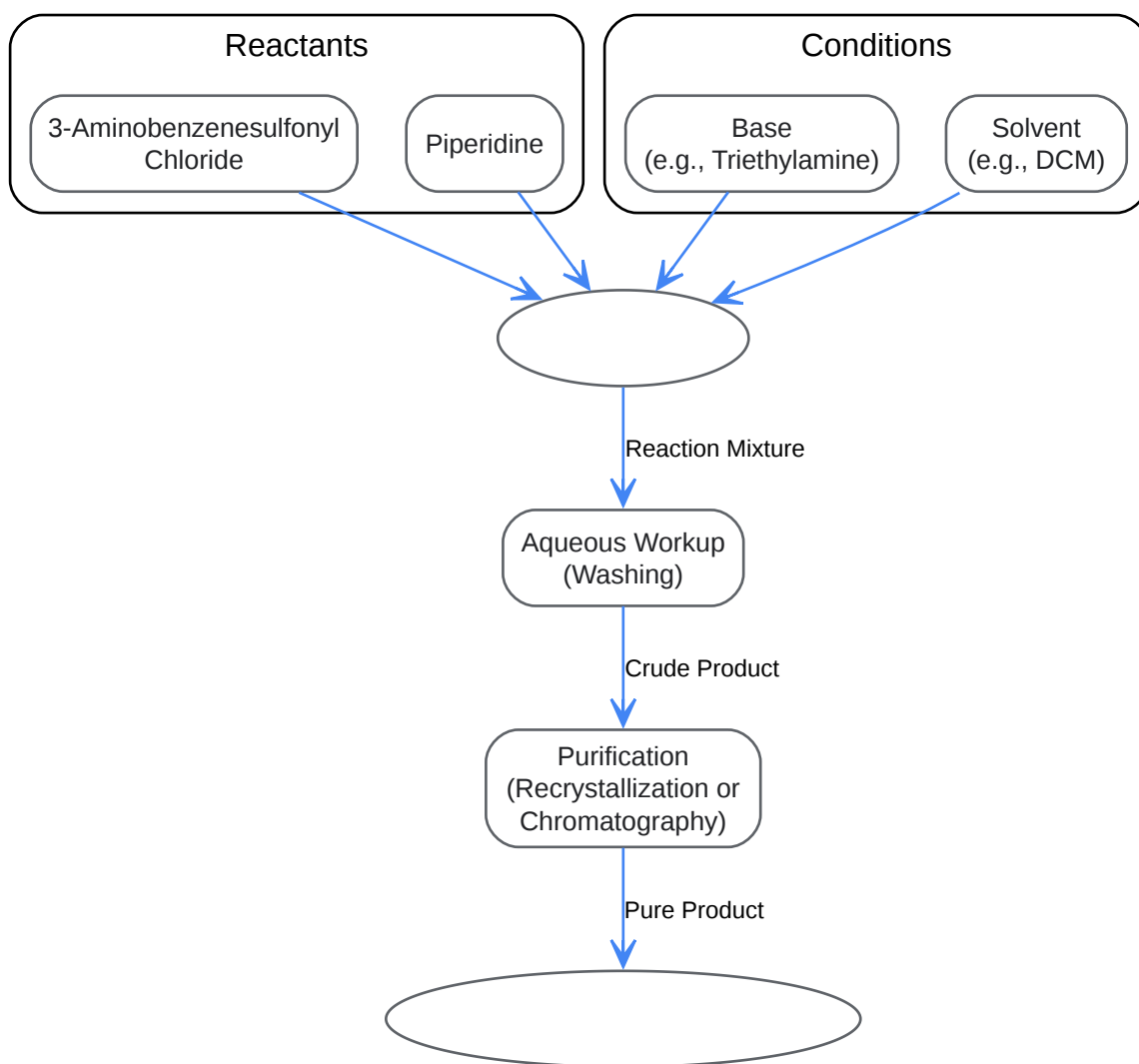
and, ultimately, cell death.<sup>[1]</sup> This mechanism makes DHFR inhibitors potent anti-proliferative agents.

The biological activity of **3-(Piperidin-1-ylsulfonyl)aniline** has been noted against cancer cell lines, including human lung carcinoma (A-549) and human breast carcinoma (MCF-7), highlighting its potential as a therapeutic agent in oncology.<sup>[1]</sup> Additionally, compounds with similar structures have demonstrated antimicrobial properties, suggesting a broader spectrum of potential biological applications.<sup>[1]</sup>

## Visualizations

### Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of **3-(Piperidin-1-ylsulfonyl)aniline**.

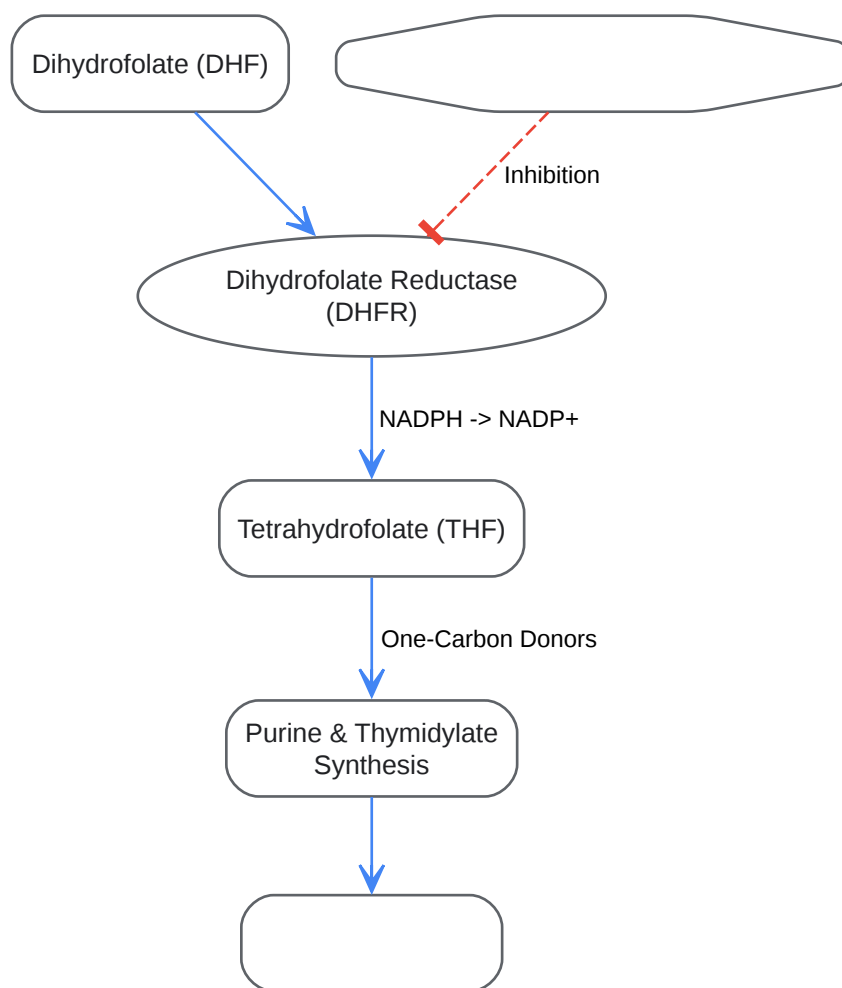


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Caption: General workflow for the synthesis of **3-(Piperidin-1-ylsulfonyl)aniline**.

## Signaling Pathway: DHFR Inhibition in Folate Metabolism

This diagram shows the folate synthesis pathway and the point of inhibition by compounds like **3-(Piperidin-1-ylsulfonyl)aniline**.



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Caption: Mechanism of DHFR inhibition in the folate biosynthesis pathway.

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